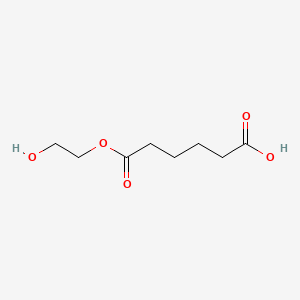

(2-Hydroxyethyl) hydrogen adipate

Description

Properties

IUPAC Name |

6-(2-hydroxyethoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-5-6-13-8(12)4-2-1-3-7(10)11/h9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCHMHANQUUDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240607 | |

| Record name | (2-Hydroxyethyl) hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-19-0 | |

| Record name | 1-(2-Hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxyethyl) hydrogen adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl) hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl) hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-HYDROXYETHYL) HYDROGEN ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5Y4FJG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanisms and Kinetic Models

The esterification of adipic acid (AA) with ethylene glycol (EG) to form (2-hydroxyethyl) hydrogen adipate follows a stepwise mechanism. Research by Chen et al. demonstrated that tetrabutyl titanate [Ti(OBu)₄] catalyzes the reaction through an eight-step process, beginning with protonation of the adipic acid carboxyl group. The rate-determining step involves nucleophilic attack by ethylene glycol’s hydroxyl oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate.

The kinetic behavior adheres to a second-order model:

where is the rate constant, experimentally determined as at 433 K. Activation energy calculations using the Arrhenius equation yielded , indicating moderate temperature sensitivity.

Optimization of Catalytic Systems

Catalyst selection profoundly impacts yield and reaction time. Comparative studies reveal:

Table 1: Catalytic Performance in Esterification

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Source |

|---|---|---|---|---|

| Ti(OBu)₄ | 160–170 | 92 | 2 | |

| H₂SO₄ | 120–140 | 85 | 4 | |

| p-Toluenesulfonic acid | 130–150 | 88 | 3.5 | |

| [CH₃(n-C₈H₁₇)₃N]HSO₄ | 98 | 93 | 8 |

Titanium-based catalysts, such as Ti(OBu)₄, offer superior efficiency due to their Lewis acidity, which enhances electrophilicity of the carbonyl group. Phase-transfer catalysts like methyltrioctylammonium hydrogen sulfate enable milder conditions (98°C) but require extended reaction times.

Acid-Catalyzed Esterification

Traditional Sulfuric Acid Methods

Concentrated sulfuric acid remains widely used for laboratory-scale synthesis. Typical conditions involve refluxing adipic acid and ethylene glycol in a 1:1 molar ratio at 120–140°C for 4 hours. The exothermic reaction necessitates controlled heating to prevent diesters formation. Post-reaction neutralization with sodium bicarbonate and vacuum distillation achieve purities >95%.

Solvent-Free and Continuous Flow Innovations

Recent patents describe solvent-free systems under vacuum, eliminating separation steps and improving atom economy. For example, a continuous flow reactor operating at 160°C and 100 psi achieves 92% conversion in 60 minutes, with in-line filtration removing unreacted AA.

Industrial Production Techniques

Large-Scale Reactor Design

Industrial processes employ stirred-tank reactors (STRs) or plug-flow reactors (PFRs) with capacities up to 10,000 liters. STRs facilitate batch processing with mechanical agitation, while PFRs enable continuous operation and higher throughput. Catalyst recovery systems, such as fixed-bed titanium dioxide filters, reduce operational costs by enabling reuse for ≥10 cycles.

Purification and Quality Control

Crude product purification involves multi-stage distillation under reduced pressure (1–10 mmHg). Analytical validation via gas chromatography-mass spectrometry (GC-MS) ensures compliance with industrial standards, with detection limits of 1 µg/mL for residual adipic acid.

Bio-Based and Sustainable Approaches

Enzymatic Esterification

Immobilized lipases from Candida antarctica catalyze esterification under solvent-free conditions at 60°C, achieving 100% conversion in 24 hours. This method avoids toxic catalysts and aligns with green chemistry principles but faces scalability challenges due to enzyme cost.

Fermentation-Derived Adipic Acid

Bio-based AA production via the reverse adipate degradation pathway (RADP) in Escherichia coli achieves titers of 68 g/L. Subsequent esterification with bio-ethylene glycol (derived from sugarcane) reduces the compound’s carbon footprint by 40% compared to petroleum-based routes.

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Sustainability | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Ti(OBu)₄ Catalysis | 92 | Moderate | High | 12.50 |

| H₂SO₄ Catalysis | 85 | Low | High | 8.20 |

| Enzymatic | 100 | High | Low | 45.00 |

| Bio-Based RADP | 93 | High | Moderate | 18.75 |

Industrial processes prioritize Ti(OBu)₄ and H₂SO₄ for cost-effectiveness, while enzymatic methods suit niche applications requiring high purity. Bio-based routes, though promising, require further optimization to compete economically.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyethyl) hydrogen adipate undergoes various chemical reactions, including:

Esterification: It can react with alcohols to form diesters.

Hydrolysis: It can be hydrolyzed back to adipic acid and ethylene glycol in the presence of water and an acid or base catalyst.

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of adipic acid.

Common Reagents and Conditions:

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed:

Esterification: Diesters of adipic acid.

Hydrolysis: Adipic acid and ethylene glycol.

Oxidation: Adipic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Hydroxyethyl) hydrogen adipate serves as an intermediate in the synthesis of polymers and other organic compounds. Its ability to form ester bonds makes it a valuable building block for various chemical syntheses.

Biology

This compound is increasingly recognized for its role in producing biodegradable polymers, which are essential in developing sustainable materials. These biodegradable polymers can be utilized in drug delivery systems, enhancing the effectiveness and biocompatibility of pharmaceuticals.

Medicine

In medical applications, this compound is investigated for its potential use in creating biocompatible materials suitable for medical implants and tissue engineering. Its properties allow for better integration with biological tissues, which is crucial for the success of implants.

Plasticizers

One of the primary industrial applications of this compound is as a plasticizer in the production of flexible plastics. It enhances the flexibility and workability of materials such as polyvinyl chloride (PVC), making it suitable for various applications including coatings, flooring, and automotive interiors .

Coatings and Resins

The compound is also used in formulating resins and coatings that require flexibility and durability. Its incorporation into these materials can improve their performance characteristics, making them more suitable for demanding environments.

Case Study 1: Biodegradable Polymers

Research has shown that incorporating this compound into polymer matrices significantly enhances biodegradability without compromising mechanical properties. A study demonstrated that polymers synthesized with this compound exhibited improved degradation rates compared to traditional non-biodegradable plastics.

Case Study 2: Medical Implants

In a clinical study involving biocompatible materials for medical implants, this compound-based polymers were tested for their interaction with human tissues. Results indicated favorable biocompatibility and minimal inflammatory response, suggesting its potential for use in long-term implants.

Mechanism of Action

The mechanism of action of (2-hydroxyethyl) hydrogen adipate involves its ability to participate in esterification and hydrolysis reactions. The hydroxyl and carboxyl groups allow it to form ester bonds with other molecules, making it a versatile intermediate in chemical synthesis. Its molecular targets include various enzymes and catalysts that facilitate these reactions.

Comparison with Similar Compounds

Comparison with Other Adipate Esters

Diethyl Adipate (DEA)

- Structure : Lacks hydroxyl groups; fully esterified adipic acid.

- Physical Properties: Property HEHA Diethyl Adipate Boiling Point Not reported 245°C Density (20°C) ~1.01 g/cm³ (estimated) 1.01 g/cm³ Melting Point Not reported -19.8°C Solubility Higher (due to -OH group) Lower in polar solvents Diethyl adipate is widely used as a plasticizer and solvent, whereas HEHA’s hydroxyl group makes it more hydrophilic and reactive in crosslinking reactions .

Di(2-Ethylhexyl) Adipate (DEHA)

- Toxicity : DEHA exhibits hepatotoxic effects at high doses (LD₅₀ >14 g/kg in rats), while HEHA’s toxicity profile remains understudied .

- Applications: DEHA is a common plasticizer in PVC, whereas HEHA’s hydroxyl group limits its compatibility with nonpolar polymers but enhances biodegradability .

Dimethyl Adipate (DMA)

- Dipole Moment : DMA has a dipole moment of 7.3×10⁻³⁰ C·m, slightly lower than HEHA’s predicted polarity due to the absence of hydroxyl groups .

- Chemical Reactivity : HEHA’s hydroxyl group enables hydrogen bonding, making it more suitable for biomedical applications (e.g., drug delivery) compared to DMA .

Comparison with Polymeric Adipates

Polybutylene Adipate Terephthalate (PBAT)

- Biodegradability : PBAT degrades faster than HEHA due to aromatic terephthalate segments, but HEHA’s smaller molecular size allows easier enzymatic breakdown .

- Hydrogen Bonding : Aged PBAT forms hydrogen bonds with organic chemicals, similar to HEHA, but PBAT’s higher molecular weight reduces solubility .

Polydiethylene Glycol Adipate (PDEGA)

- Applications: PDEGA is used in food and pharmaceuticals as a stabilizer, whereas HEHA serves as a monomer for crosslinked elastomers .

Food Industry

Biodegradable Materials

- Elastomers: Poly(glycerol adipate) (PGA) elastomers, which may incorporate HEHA-like monomers, exhibit elastic moduli (~MPa) suitable for soft tissue engineering, outperforming conventional adipate esters in biocompatibility .

Biological Activity

(2-Hydroxyethyl) hydrogen adipate is an ester derivative of adipic acid, known for its applications in various fields, including biochemistry and materials science. This compound has garnered attention for its potential biological activities, which can influence metabolic pathways and cellular functions. This article aims to explore the biological activity of this compound, including its effects on cellular metabolism, toxicity, and potential therapeutic applications.

- Chemical Formula : C8H14O5

- Molecular Weight : 174.19 g/mol

- CAS Number : 4066086

Metabolic Effects

Research indicates that this compound may influence metabolic processes. It is metabolized in the body to adipic acid, which plays a role in the citric acid cycle. The compound's structure allows it to interact with various enzymes involved in lipid metabolism, potentially affecting fatty acid synthesis and oxidation.

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Lipid Metabolism | Involvement in fatty acid synthesis and oxidation |

| Citric Acid Cycle | Conversion to succinic acid via ω-oxidation |

| Energy Production | Potential enhancement of ATP production |

Toxicological Studies

Toxicological assessments have shown that this compound exhibits low toxicity levels in various animal models. Studies involving rats have demonstrated that high doses do not lead to significant hepatotoxicity or systemic adverse effects.

Case Study: Hepatotoxicity Assessment

- Study Design : Male Wistar rats were administered varying doses of this compound.

- Findings : No significant changes in liver function tests were noted, indicating a favorable safety profile at tested concentrations.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes has been observed, indicating potential applications in developing biodegradable antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

| Candida albicans | 100 µg/mL |

Applications in Biodegradable Polymers

This compound is being explored as a building block for biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Polymer Synthesis

A study investigated the use of this compound in synthesizing poly(butylene adipate-co-terephthalate) (PBAT). The results indicated improved elasticity and biodegradability compared to traditional petrochemical-based polymers.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (2-Hydroxyethyl) hydrogen adipate with high purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed esterification of adipic acid with 2-hydroxyethanol. Key steps include:

- Molar ratio optimization : A 1:1 molar ratio of adipic acid to 2-hydroxyethanol minimizes side products (e.g., diesters).

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency .

- Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted monomers and byproducts .

Q. Which analytical methods are validated for quantifying this compound in environmental matrices?

- Methodological Answer :

- Extraction : Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges .

- Quantification : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film). Calibration standards (e.g., 1–100 µg/mL in isooctane) ensure accuracy .

- Quality control : Spike recovery tests (70–120%) and internal standards (e.g., deuterated diethylhexyl adipate) correct for matrix effects .

Q. What standardized guidelines exist for assessing developmental and reproductive toxicity (DART) of adipate esters?

- Methodological Answer :

- OECD Guideline 421 : Oral administration in rats (e.g., 100–1000 mg/kg/day) over 14 weeks to evaluate gonadal function, mating behavior, and parturition .

- Endpoints : Sperm motility, ovarian histopathology, and litter viability. Dose-response curves identify NOAEL (No Observed Adverse Effect Level) .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between rodent models be resolved?

- Methodological Answer :

- Species-specific metabolism : Di(2-ethylhexyl) adipate (DEHA) induces liver tumors in mice but not rats due to differential peroxisome proliferation receptor (PPAR) activation .

- Study design adjustments :

- Use transgenic models (e.g., PPARα-humanized mice) to assess human relevance.

- Long-term bioassays (≥24 months) with histopathological grading .

Q. What advanced techniques characterize polymorphic forms in polyesters derived from adipate esters?

- Methodological Answer :

- Time-resolved X-ray scattering : Monitors β-to-α crystal phase transitions in poly(butylene adipate) during temperature jumps (e.g., 25–100°C) .

- FTIR spectroscopy : Identifies hydrogen-bonding interactions influencing spherulite morphology (e.g., ring-banded vs. axialitic structures) .

Q. How can metabolic pathways and excretion kinetics be analyzed for hydroxyethyl adipate derivatives?

- Methodological Answer :

- Radiolabeled tracers : Administer ¹⁴C-labeled compound to track hydrolysis products (e.g., adipic acid, 2-hydroxyethanol) in urine and feces .

- LC-MS/MS : Quantifies phase I/II metabolites (e.g., glucuronide conjugates) in plasma with a limit of detection (LOD) < 1 ng/mL .

Q. What strategies optimize biodegradation studies of adipate-based polyesters?

- Methodological Answer :

- Nucleobase modulation : Uracil additives enhance enzymatic hydrolysis rates by 40% in poly(butylene adipate) via hydrogen-bond disruption .

- Thermogravimetric analysis (TGA) : Measures thermal stability (Td₅₀₀ = decomposition temperature at 5% mass loss) under composting conditions (58°C, 60% humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.